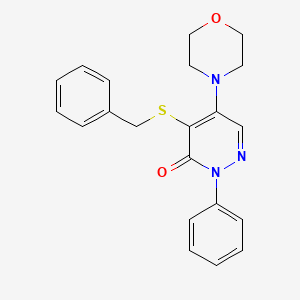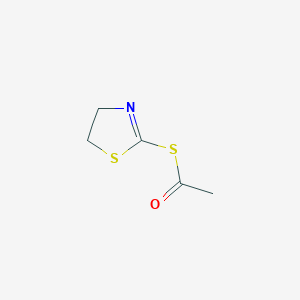
3-(3-Chlorophenyl)-2-phenylpyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chlorophenyl)-2-phenylpyrimidin-4(3H)-one: is a heterocyclic compound that features a pyrimidine ring substituted with a chlorophenyl and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-2-phenylpyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with benzyl cyanide in the presence of a base to form an intermediate, which is then cyclized to yield the desired pyrimidinone compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chlorophenyl rings.
Reduction: Reduction reactions can target the pyrimidinone ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, 3-(3-Chlorophenyl)-2-phenylpyrimidin-4(3H)-one is studied for its potential as a pharmacophore in drug design. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 3-(3-Chlorophenyl)-2-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells or the reduction of inflammation.
相似化合物的比较
3-(3-Chlorophenyl)-2-phenylpyrimidine: Similar structure but lacks the ketone group.
2-Phenyl-4(3H)-pyrimidinone: Similar pyrimidinone core but without the chlorophenyl substitution.
3-(4-Chlorophenyl)-2-phenylpyrimidin-4(3H)-one: Similar structure with a different position of the chlorine atom.
Uniqueness: 3-(3-Chlorophenyl)-2-phenylpyrimidin-4(3H)-one is unique due to the specific positioning of the chlorophenyl and phenyl groups on the pyrimidinone ring. This unique arrangement contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
89069-64-7 |
|---|---|
分子式 |
C16H11ClN2O |
分子量 |
282.72 g/mol |
IUPAC 名称 |
3-(3-chlorophenyl)-2-phenylpyrimidin-4-one |
InChI |
InChI=1S/C16H11ClN2O/c17-13-7-4-8-14(11-13)19-15(20)9-10-18-16(19)12-5-2-1-3-6-12/h1-11H |
InChI 键 |
VXYLOGZHAQURHL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC=CC(=O)N2C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-isopropyl-1-phenyl-8,9-dihydrofuro[3,2-f]quinazolin-3(4H)-one](/img/structure/B12909599.png)


![(2R,3S,4R,5R)-2-[[3-aminooxypropyl(methyl)amino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B12909622.png)

![1'-(5-Methylisoxazol-3-yl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12909632.png)

![3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile](/img/structure/B12909647.png)


